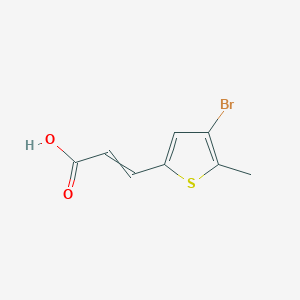
2-Propenoic acid, 3-(4-bromo-5-methyl-2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of acrylic acid and contains a bromine atom and a methyl group on a thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of thiophene with an appropriate halide under palladium catalysis. The reaction conditions typically include a palladium catalyst, a base, and a suitable solvent.
Halogenation and Methylation: Starting from thiophene, the compound can be synthesized through sequential halogenation and methylation reactions. Bromination followed by methylation using methylating agents like methyl iodide can yield the desired product.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Thioethers and alkanes.
Substitution: Various substituted thiophenes.
科学的研究の応用
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biological assays.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
類似化合物との比較
3-(5-Methyl-2-thienyl)acrylic acid: Lacks the bromine atom.
3-(4-bromo-2-thienyl)acrylic acid: Different position of the bromine atom on the thiophene ring.
3-(4-bromo-5-ethyl-2-thienyl)acrylic acid: Contains an ethyl group instead of a methyl group.
特性
CAS番号 |
832694-74-3 |
|---|---|
分子式 |
C8H7BrO2S |
分子量 |
247.11 g/mol |
IUPAC名 |
3-(4-bromo-5-methylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7BrO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h2-4H,1H3,(H,10,11) |
InChIキー |
ZCCQGDHNYHXCSO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C=CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















